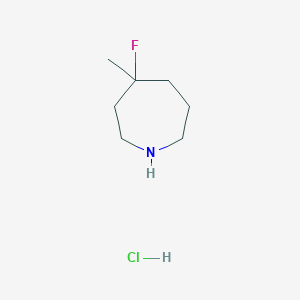
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dichlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as DCEPP, is a synthesized compound that has been studied for its potential applications in several scientific fields. It is a heterocyclic compound that is composed of nitrogen, chlorine, hydrogen, and carbon atoms. DCEPP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Anticonvulsant Activity
A study by Xu et al. (1991) focused on synthesizing and evaluating the anticonvulsant activity of various 6-(substituted-phenyl)-4,5-dihydro-3(2H) pyridazinones. The research found that compounds with specific substituents on the phenyl ring exhibited significant anticonvulsant properties, indicating potential applications in treating seizure disorders (Xu et al., 1991).
Herbicide Action
Pyridazinone derivatives, as explored by Hilton et al. (1969), have been shown to inhibit photosynthesis in plants, providing a mechanism for their use as herbicides. The study highlights the potential agricultural applications of these compounds in controlling weed growth (Hilton et al., 1969).
Synthesis and Reactions
Alonazy et al. (2009) synthesized a series of pyridazinones and explored their chemical reactions. Although these compounds showed limited antimicrobial activity, the study contributes to the broader understanding of pyridazinone chemistry and potential applications in developing new chemical entities (Alonazy et al., 2009).
Chiral Separation
Research by Cheng et al. (2019) on the chiral separation of pyridazinone derivatives highlights the importance of enantiomeric purity in pharmaceutical applications, especially for compounds like levosimendan's intermediates (Cheng et al., 2019).
Platelet Aggregation and Hypotensive Effects
Thyes et al. (1983) developed 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives with significant platelet aggregation inhibiting and hypotensive activities. These findings open avenues for the development of new therapeutic agents for cardiovascular diseases (Thyes et al., 1983).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including pyridazinones, and conducted molecular docking and in vitro screening. This study illustrates the potential for these compounds in drug discovery, particularly for targeting specific proteins (Flefel et al., 2018).
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-2-11-3-5-12(6-4-11)14-10-17(21-22-18(14)23)13-7-8-15(19)16(20)9-13/h3-9,14H,2,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPWHAZVRBINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)
![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)


![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)
![6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B2943438.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)
![[5-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B2943442.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2943444.png)
![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)